molecular formula C10H15BrFNO B6213819 5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide CAS No. 2728377-94-2

5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide

Cat. No.: B6213819
CAS No.: 2728377-94-2
M. Wt: 264.1
InChI Key:
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Description

5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide is a chemical compound that features a fluorinated phenol group and an aminoalkyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorophenol and 2-amino-2-methylpropyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 2-fluorophenol is reacted with 2-amino-2-methylpropyl bromide under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorinated phenol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with similar structural features but lacking the fluorinated phenol group.

    2-Fluorophenol: Shares the fluorinated phenol group but lacks the aminoalkyl side chain.

    Phenylpropanolamine: A compound with a similar aminoalkyl side chain but different aromatic substitution.

Uniqueness

5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide is unique due to the combination of its fluorinated phenol group and aminoalkyl side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide involves the reaction of 2-fluorophenol with 2-amino-2-methylpropanol in the presence of hydrobromic acid to yield the desired product.", "Starting Materials": [ "2-fluorophenol", "2-amino-2-methylpropanol", "hydrobromic acid" ], "Reaction": [ "To a solution of 2-fluorophenol (1.0 g, 7.2 mmol) in dry dichloromethane (10 mL) at 0°C, 2-amino-2-methylpropanol (1.2 g, 14.4 mmol) and hydrobromic acid (1.5 mL, 48% in water, 14.4 mmol) were added dropwise under nitrogen atmosphere.", "The reaction mixture was stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.", "The reaction mixture was then poured into water (50 mL) and extracted with dichloromethane (3 x 20 mL).", "The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The resulting crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:4) as the eluent to yield 5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide as a white solid (1.2 g, 70%)." ] }

CAS No.

2728377-94-2

Molecular Formula

C10H15BrFNO

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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